![molecular formula C9H5BrN2O B12887932 2-(Bromomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887932.png)
2-(Bromomethyl)-5-cyanobenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-5-cyanobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with a bromomethyl group at the 2-position and a cyano group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-cyanobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with a suitable aldehyde to form the benzoxazole ring, followed by bromination and cyanation reactions to introduce the bromomethyl and cyano groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Bromomethyl)-5-cyanobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The benzoxazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, which can replace the bromine atom with an azide group.
Oxidation: Reagents like potassium permanganate can oxidize the bromomethyl group to a carboxylic acid.
Cycloaddition: Catalysts such as copper(I) chloride can facilitate cycloaddition reactions.
Major Products:
Azido Derivatives: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Resulting from oxidation reactions.
New Heterocycles: Produced through cycloaddition reactions
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-5-cyanobenzo[d]oxazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and dyes .
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-5-cyanobenzo[d]oxazole involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the cyano group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(Azidomethyl)benzo[d]oxazole: Similar structure but with an azidomethyl group instead of a bromomethyl group.
2-(Bromomethyl)oxazole: Lacks the cyano group present in 2-(Bromomethyl)-5-cyanobenzo[d]oxazole.
2-(Bromomethyl)-5-chlorobenzo[d]oxazole: Contains a chlorine atom instead of a cyano group.
Uniqueness: this compound is unique due to the presence of both bromomethyl and cyano groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets .
Eigenschaften
Molekularformel |
C9H5BrN2O |
|---|---|
Molekulargewicht |
237.05 g/mol |
IUPAC-Name |
2-(bromomethyl)-1,3-benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C9H5BrN2O/c10-4-9-12-7-3-6(5-11)1-2-8(7)13-9/h1-3H,4H2 |
InChI-Schlüssel |
YVSSBCUZBAXUIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C#N)N=C(O2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide](/img/structure/B12887849.png)


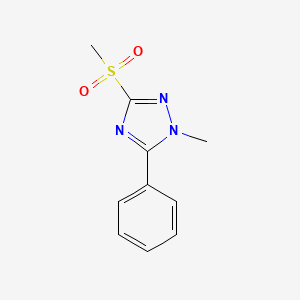
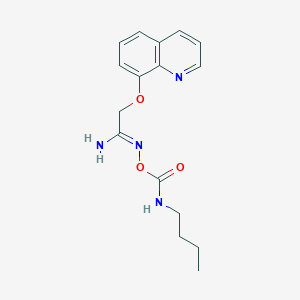
![Ethyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B12887864.png)

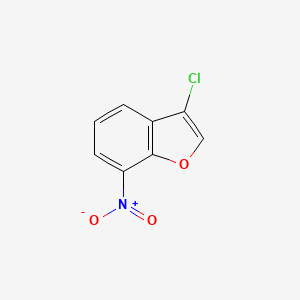
![2,2'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis-8-quinolinol](/img/structure/B12887869.png)
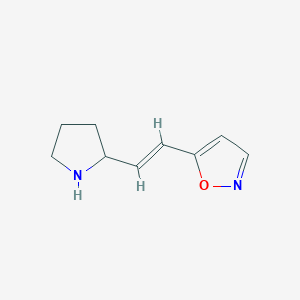
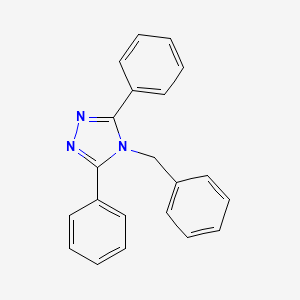
![(S)-6-(2-Hydroxy-3-(((2-(2-oxo-3-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)oxazolidin-5-yl)ethyl)amino)methyl)phenyl)picolinonitrile](/img/structure/B12887892.png)


